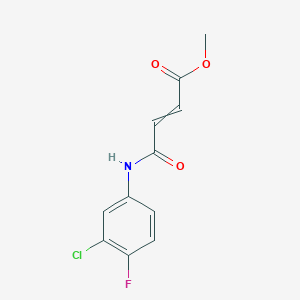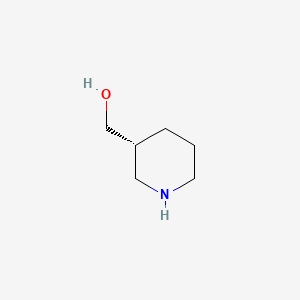
3-Nitro-4-(trifluoromethoxy)aniline
概要
説明
3-Nitro-4-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H5F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aniline ring.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Reduction: 3-Nitro-4-(trifluoromethoxy)aniline can undergo reduction reactions to form the corresponding amine, 3-Amino-4-(trifluoromethoxy)aniline. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro group and the trifluoromethoxy group on the aniline ring can participate in various substitution reactions. For example, nucleophilic aromatic substitution can occur with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Reduction: 3-Amino-4-(trifluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
3-Nitro-4-(trifluoromethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine:
The compound’s derivatives may exhibit biological activity and can be explored for potential pharmaceutical applications. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry:
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
作用機序
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)aniline and its derivatives depends on the specific application and the molecular targets involved. In general, the nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and interactions with biological targets. The exact pathways and molecular targets would vary based on the specific context of use.
類似化合物との比較
4-Nitro-3-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
3-(Trifluoromethyl)aniline: This compound lacks the nitro group and has only the trifluoromethyl group attached to the aniline ring.
Uniqueness:
3-Nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both the nitro group and the trifluoromethoxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-nitro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKEFNBFUHDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346634 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-50-6 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)



![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)









